Cas no 898768-97-3 (1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one)

1-(2-Fluorophenyl)-3-(4-methylphenyl)propan-1-one is a fluorinated aromatic ketone compound with potential applications in organic synthesis and pharmaceutical research. Its structure features a 2-fluorophenyl group and a 4-methylphenyl moiety linked by a propanone bridge, offering versatility as an intermediate in the development of bioactive molecules. The fluorine substituent enhances electronic properties, potentially improving binding affinity in medicinal chemistry applications. The compound's well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. Its stability under standard conditions ensures reliable handling in laboratory settings. This ketone derivative may serve as a precursor for synthesizing more complex fluorinated compounds, particularly in drug discovery and material science.
1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one structure
898768-97-3 structure
商品名:1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one
CAS番号:898768-97-3
MF:C16H15FO
メガワット:242.28800
CID:870122
PubChem ID:24725743

1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one
    • 2'-FLUORO-3-(4-METHYLPHENYL)PROPIOPHENONE
    • 2'-FLUORO-3-(3-METHYLPHENYL)PROPIOPHENONE
    • MFCD07699628
    • DTXSID10644136
    • AKOS016021612
    • 898768-97-3
    • MDL: MFCD07699628
    • インチ: InChI=1S/C16H15FO/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3
    • InChIKey: NXAPXJAOMSOFSA-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F

計算された属性

  • せいみつぶんしりょう: 242.11100
  • どういたいしつりょう: 242.110693260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • PSA: 17.07000
  • LogP: 3.94960

1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one セキュリティ情報

1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
205754-2g
2'-fluoro-3-(4-methylphenyl)propiophenone
898768-97-3 97%
2g
£1013.00 2022-03-01
Fluorochem
205754-5g
2'-fluoro-3-(4-methylphenyl)propiophenone
898768-97-3 97%
5g
£2025.00 2022-03-01
Fluorochem
205754-1g
2'-fluoro-3-(4-methylphenyl)propiophenone
898768-97-3 97%
1g
£540.00 2022-03-01
A2B Chem LLC
AD08141-2g
2'-Fluoro-3-(4-methylphenyl)propiophenone
898768-97-3 97%
2g
$1169.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649766-2g
1-(2-Fluorophenyl)-3-(p-tolyl)propan-1-one
898768-97-3 98%
2g
¥12548.00 2024-04-26
A2B Chem LLC
AD08141-1g
2'-Fluoro-3-(4-methylphenyl)propiophenone
898768-97-3 97%
1g
$644.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649766-1g
1-(2-Fluorophenyl)-3-(p-tolyl)propan-1-one
898768-97-3 98%
1g
¥7212.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1649766-5g
1-(2-Fluorophenyl)-3-(p-tolyl)propan-1-one
898768-97-3 98%
5g
¥28948.00 2024-04-26
A2B Chem LLC
AD08141-5g
2'-Fluoro-3-(4-methylphenyl)propiophenone
898768-97-3 97%
5g
$2291.00 2024-04-19

1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one 関連文献

1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-oneに関する追加情報

Chemical Profile of 1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one (CAS No. 898768-97-3)

1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one, identified by its Chemical Abstracts Service number 898768-97-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a unique structural arrangement of a fluorinated phenyl ring and a methylphenyl substituent on a propanone backbone, has garnered attention due to its potential applications in drug discovery and synthetic organic chemistry. The presence of a fluorine atom at the 2-position of the phenyl ring introduces electronic and steric effects that can modulate the biological activity of the molecule, making it a subject of interest for medicinal chemists.

The compound's structure, characterized by a 1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one framework, suggests potential interactions with biological targets such as enzymes and receptors. The fluorine atom is known to enhance metabolic stability and binding affinity in many drug molecules, while the methyl group at the 4-position of the second phenyl ring may influence the molecule's solubility and pharmacokinetic properties. These features make it a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their diverse biological activities. Studies have shown that fluorine substitution can significantly alter the pharmacological profile of molecules, often leading to improved efficacy and reduced toxicity. The 1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one structure exemplifies this trend, with its potential to serve as a precursor for various pharmacologically active compounds.

Research in the field of medicinal chemistry has demonstrated that molecules with similar structural motifs can exhibit properties relevant to neurological disorders, inflammation, and cancer. For instance, studies on fluorinated phenethylamines have revealed their potential as dopaminergic agents, while analogous structures have been explored for their anti-inflammatory and anticancer activities. The 1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one compound, with its dual phenyl ring system and fluorine substitution, may share some of these properties, making it a promising candidate for further investigation.

The synthesis of 1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Key steps typically include Friedel-Crafts acylation followed by nucleophilic substitution or condensation reactions to introduce the necessary substituents. The use of advanced catalytic systems has enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These advancements are crucial for scaling up production and making such compounds more accessible for research purposes.

From a computational chemistry perspective, the 1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one molecule can be extensively studied using molecular modeling techniques. These studies help in understanding its interactions with biological targets at the atomic level, guiding the design of more effective derivatives. Techniques such as docking simulations and quantum mechanical calculations have been instrumental in predicting binding affinities and metabolic stability, thereby accelerating the drug discovery process.

The pharmaceutical industry continues to leverage fluorinated compounds due to their favorable pharmacokinetic profiles. The 1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one structure aligns well with this trend, offering a balance between potency and selectivity. As research progresses, new applications for this compound are likely to emerge, particularly in areas where fluorine substitution plays a critical role in drug design.

In conclusion, 1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one (CAS No. 898768-97-3) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it a valuable scaffold for developing novel therapeutic agents. With ongoing advancements in synthetic chemistry and computational methods, further exploration of this molecule is warranted to uncover its full potential in medicine.

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